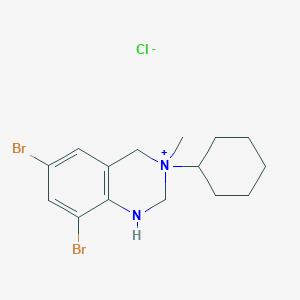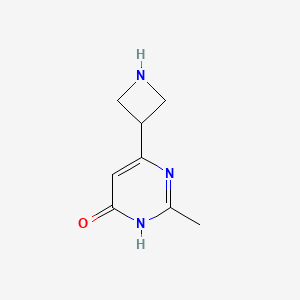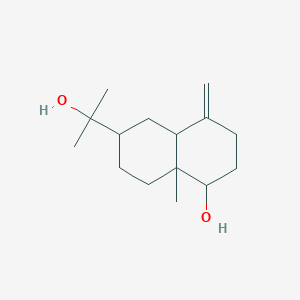
6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxypropan-2-yl)-8a-méthyl-4-méthylidène-1,2,3,4a,5,6,7,8-octahydronaphtalène-1-ol est un composé organique complexe doté d'une structure unique. Ce composé se caractérise par son noyau octahydronaphtalène substitué par des groupes hydroxypropan-2-yl, méthyl et méthylidène. Il suscite l'intérêt dans divers domaines en raison de ses activités biologiques potentielles et de ses applications en chimie synthétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(2-Hydroxypropan-2-yl)-8a-méthyl-4-méthylidène-1,2,3,4a,5,6,7,8-octahydronaphtalène-1-ol implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une approche courante consiste en la cyclisation de précurseurs appropriés en conditions acides ou basiques, suivie de modifications de groupes fonctionnels pour introduire les groupes hydroxypropan-2-yl et méthylidène. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(2-Hydroxypropan-2-yl)-8a-méthyl-4-méthylidène-1,2,3,4a,5,6,7,8-octahydronaphtalène-1-ol peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction: Le composé peut être réduit pour former différents alcools ou hydrocarbures.
Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels tels que les halogénures ou les amines.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, et les nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures spécifiques, des solvants et des catalyseurs pour conduire les réactions à terme.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire divers alcools ou hydrocarbures. Les réactions de substitution peuvent donner lieu à une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 6-(2-Hydroxypropan-2-yl)-8a-méthyl-4-méthylidène-1,2,3,4a,5,6,7,8-octahydronaphtalène-1-ol a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: L'activité biologique du composé en fait un candidat pour des études sur les interactions enzymatiques, les processus cellulaires et les effets thérapeutiques potentiels.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant que candidat médicament pour le traitement de diverses maladies en raison de sa structure unique et de ses propriétés biologiques.
Industrie: Il est utilisé dans le développement de nouveaux matériaux, y compris les polymères et les revêtements, en raison de sa stabilité chimique et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action du 6-(2-Hydroxypropan-2-yl)-8a-méthyl-4-méthylidène-1,2,3,4a,5,6,7,8-octahydronaphtalène-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxypropan-2-yl peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur activité. Le composé peut également interagir avec les enzymes et les récepteurs, modulant ainsi leur fonction et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent du contexte et de l'application spécifiques étudiés.
Applications De Recherche Scientifique
6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme interactions, cellular processes, and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and biological properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofurane
- 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-5-méthoxybenzofurane
- Méthyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-méthyl-2,3-dihydrobenzofurane-5-carboxylate
Unicité
Le 6-(2-Hydroxypropan-2-yl)-8a-méthyl-4-méthylidène-1,2,3,4a,5,6,7,8-octahydronaphtalène-1-ol est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes hydroxypropan-2-yl et méthylidène. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
IUPAC Name |
6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOLOUZWNJHZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C(=C)CCC2O)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
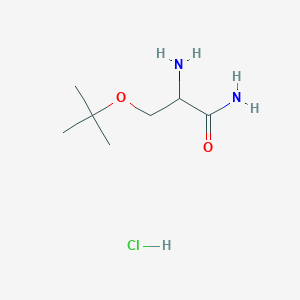
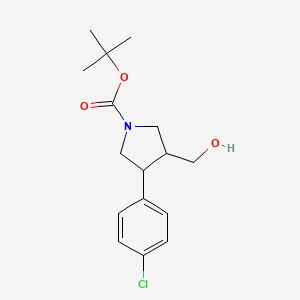
![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
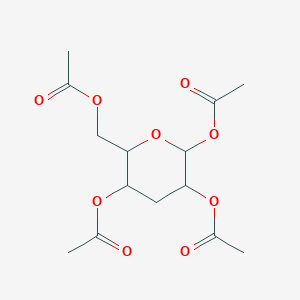
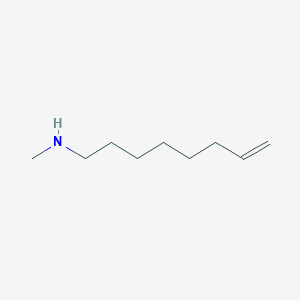

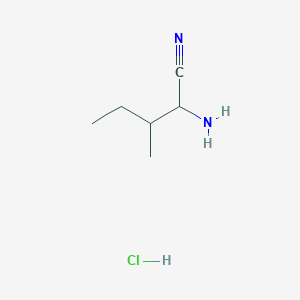
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
